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Compound of Interest

Compound Name: Carmichaenine C

Cat. No.: B15592520

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding a specific compound designated "Carmichaenine C" is not
readily available in public scientific literature. It is highly probable that this name is a minor
variant or a recent discovery within the broader class of diterpenoid alkaloids isolated from the
plant Aconitum carmichaelii. Notably, the isolation of compounds named carmichaenine A-E,
which are aconitine-type C19-diterpenoid alkaloids, has been reported from the aerial parts of
this plant. This guide will, therefore, focus on the physical and chemical characteristics of this
class of compounds, drawing on data from closely related and well-characterized diterpenoid
alkaloids from Aconitum carmichaelii to provide a comprehensive overview.

Introduction

Diterpenoid alkaloids from Aconitum species, particularly Aconitum carmichaelii, are a large
and structurally diverse family of natural products. These compounds are characterized by a
complex C19 or C20 carbon skeleton and possess a wide range of biological activities.
Historically used in traditional medicine, these alkaloids are now the subject of intense scientific
scrutiny for their potential therapeutic applications and inherent toxicities. This guide provides a
detailed overview of the physical and chemical properties, experimental protocols for isolation
and characterization, and known biological activities of this important class of compounds, with
a focus on the aconitine-type C19-diterpenoid alkaloids, to which the carmichaenines belong.

Physical and Chemical Characteristics

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b15592520?utm_src=pdf-interest
https://www.benchchem.com/product/b15592520?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15592520?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

The physical and chemical properties of diterpenoid alkaloids from Aconitum carmichaelii are

diverse, reflecting their structural complexity. The data presented below are representative of

this class of compounds and are based on published data for well-characterized analogs.

General Properties

Table 1: General Physical and Chemical Properties of Representative Diterpenoid Alkaloids

Property

Description

References

Appearance

Typically white amorphous

powders or crystalline solids.

Solubility

Generally soluble in organic
solvents such as chloroform,
methanol, and ethanol.
Alkaloid salts are more soluble

in water.

[1]2]

Melting Point

Varies widely depending on the
specific structure and purity.
Often reported with

decomposition.

Spectroscopic Data

Spectroscopic techniques are crucial for the structural elucidation of these complex alkaloids.

Table 2: Key Spectroscopic Data for Representative C19-Diterpenoid Alkaloids
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Spectroscopic Technique

Characteristic Features
and Data Ranges

References

UV Spectroscopy

Absorption maxima are
typically observed, which can
indicate the presence of

certain chromophores.

IR Spectroscopy (KBr, cm™1)

Shows characteristic
absorption bands for functional
groups such as hydroxyls (O-
H), carbonyls (C=0), and C-O

bonds.

1H NMR Spectroscopy

Complex spectra with signals
for methoxy groups, acetyl
groups, and various methine
and methylene protons on the

diterpenoid skeleton.

13C NMR Spectroscopy

Provides detailed information
on the carbon skeleton, with
characteristic chemical shifts
for carbonyl carbons, carbons
bearing heteroatoms, and the
various carbons of the

polycyclic system.[3][4][5]

Mass Spectrometry (MS)

High-resolution mass
spectrometry (HR-ESI-MS) is
used to determine the exact
molecular formula.
Fragmentation patterns

provide structural information.

Note on *3C NMR Spectroscopy: The 3C NMR spectra of C19-diterpenoid alkaloids are

complex but show predictable patterns. Chemical shift trends are valuable for identifying the

basic skeleton and the substitution patterns of hydroxyl and methoxy groups.[3][4]
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Experimental Protocols

The isolation and characterization of diterpenoid alkaloids from Aconitum carmichaelii involve a

multi-step process.

Isolation and Purification

A general workflow for the isolation and purification of these alkaloids is as follows:

Dried and Powdered
Plant Material
(Aconitum carmichaelii)

Concentration
(in vacuo)

Extraction
(e.g., with ethanol)

—>

_ . Crude Alkaloid Column Chromatography )
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Preparative HPLC

Click to download full resolution via product page

General workflow for the isolation of diterpenoid alkaloids.

Methodology Details:

o Extraction: The dried and powdered plant material (e.g., roots or aerial parts of Aconitum
carmichaelii) is typically extracted with a solvent like ethanol or methanol at room
temperature.

e Acid-Base Partitioning: The resulting extract is concentrated and then subjected to an acid-
base partitioning procedure to separate the alkaloids from neutral and acidic components.
The extract is dissolved in an acidic aqueous solution, washed with an organic solvent (e.g.,
ethyl acetate), and then the aqueous layer is basified (e.g., with ammonia) and extracted
with an organic solvent (e.g., chloroform) to yield the crude alkaloid fraction.

o Chromatography: The crude alkaloid fraction is then subjected to various chromatographic
techniques for separation and purification. This often involves initial separation by column
chromatography on silica gel or alumina, followed by further purification of the resulting
fractions using preparative high-performance liquid chromatography (HPLC).

Structural Elucidation
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The structures of the isolated pure compounds are determined using a combination of
spectroscopic methods:

e 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: *H NMR, 3C NMR, DEPT,
COSY, HSQC, and HMBC experiments are used to determine the connectivity of atoms and
the overall structure of the molecule.

e Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-
ESI-MS) is employed to determine the elemental composition and molecular formula.

e Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide information about
the functional groups present in the molecule.

o X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides
unambiguous determination of the three-dimensional structure.

Biological Activity and Signaling Pathways

Diterpenoid alkaloids from Aconitum carmichaelii exhibit a wide range of potent biological
activities, which are a double-edged sword of therapeutic potential and significant toxicity.

Cardiotoxicity

The most well-documented biological effect of many Aconitum alkaloids is their cardiotoxicity.[6]

e Mechanism of Action: These alkaloids, particularly the diester-diterpenoid type, are known to
act on voltage-sensitive sodium channels in the myocardium. They bind to the open state of
these channels, leading to persistent activation, which can cause arrhythmias, hypotension,
and other severe cardiac events.[6]
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Simplified signaling pathway of Aconitum alkaloid cardiotoxicity.

Other Biological Activities

Beyond their toxicity, these alkaloids have been investigated for several therapeutic properties:

¢ Analgesic and Anti-inflammatory Effects: Some diterpenoid alkaloids have shown significant
pain-relieving and anti-inflammatory properties.

* Neuroprotective Activity: Certain compounds have demonstrated the ability to protect
neurons from damage.

o Anti-tumor Activity: Several diterpenoid alkaloids have been evaluated for their cytotoxic
effects against various cancer cell lines. The anti-tumor mechanism may involve the
regulation of signaling pathways such as the PI3K-AKT and MAPK pathways.
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e Anti-ulcerative Colitis Activity: Total alkaloids of A. carmichaelii have shown therapeutic
effects in models of ulcerative colitis, potentially through the inhibition of MAPK/NF-
KB/STATS3 signaling pathways.

Total Alkaloids of

A. carmichaelii (AAC)

inhibits

MAPK NF-«kB STAT3

Inflammatory Response

Ulcerative Colitis
Symptoms

Click to download full resolution via product page
Proposed anti-ulcerative colitis signaling pathway of A. carmichaelii alkaloids.

Conclusion

The diterpenoid alkaloids from Aconitum carmichaelii, including the carmichaenine series,
represent a fascinating and challenging class of natural products. Their complex structures and
potent biological activities offer both therapeutic promise and significant toxicological concerns.
Further research is necessary to fully characterize individual compounds like Carmichaenine
C and to elucidate their precise mechanisms of action, which will be critical for any future drug
development efforts. This guide provides a foundational understanding of the key
characteristics and experimental considerations for researchers working with these powerful

molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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